molecular formula C9H12N3Na3O11P2 B11930654 Cytidine 5'-Diphosphate Trisodium Salt

Cytidine 5'-Diphosphate Trisodium Salt

Cat. No.: B11930654
M. Wt: 469.12 g/mol
InChI Key: JENUKVZGXGULDX-LLWADOMFSA-K
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Description

Cytidine 5’-diphosphate (trisodium salt) is a nucleotide compound that plays a crucial role in various biochemical processes. It is a cytosine nucleotide containing two phosphate groups esterified to the sugar moiety. This compound is involved in the synthesis of DNA and RNA, making it essential for genetic information transfer and cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine 5’-diphosphate (trisodium salt) is synthesized from cytidine monophosphate through the transfer of a phosphoryl group from adenosine triphosphate, catalyzed by the enzyme uridine monophosphate kinase . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal enzyme activity.

Industrial Production Methods

In industrial settings, the production of cytidine 5’-diphosphate (trisodium salt) involves large-scale enzymatic reactions using recombinant enzymes to enhance yield and purity. The process includes fermentation, purification, and crystallization steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-diphosphate (trisodium salt) undergoes various chemical reactions, including:

    Phosphorylation: Conversion to cytidine triphosphate.

    Hydrolysis: Breakdown into cytidine monophosphate and inorganic phosphate.

    Substitution: Reaction with other nucleotides to form nucleic acid chains.

Common Reagents and Conditions

    Phosphorylation: Requires adenosine triphosphate and uridine monophosphate kinase.

    Hydrolysis: Typically occurs under acidic or enzymatic conditions.

    Substitution: Involves nucleotidyl transferases and appropriate buffer systems.

Major Products

Scientific Research Applications

Cytidine 5’-diphosphate (trisodium salt) has numerous applications in scientific research:

Mechanism of Action

Cytidine 5’-diphosphate (trisodium salt) exerts its effects by serving as a substrate for various enzymes involved in nucleotide metabolism. It is converted to cytidine triphosphate, which participates in the synthesis of RNA and DNA. The compound also acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .

Comparison with Similar Compounds

Similar Compounds

    Cytidine triphosphate: A nucleoside triphosphate involved in RNA synthesis.

    Cytidine monophosphate: A nucleotide used in the synthesis of cytidine diphosphate.

    Uridine diphosphate: A nucleotide involved in carbohydrate metabolism.

Uniqueness

Cytidine 5’-diphosphate (trisodium salt) is unique due to its role as an intermediate in the synthesis of cytidine triphosphate and its involvement in various biochemical pathways. Its trisodium salt form enhances its solubility and stability, making it suitable for industrial and research applications .

Properties

Molecular Formula

C9H12N3Na3O11P2

Molecular Weight

469.12 g/mol

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H15N3O11P2.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1

InChI Key

JENUKVZGXGULDX-LLWADOMFSA-K

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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